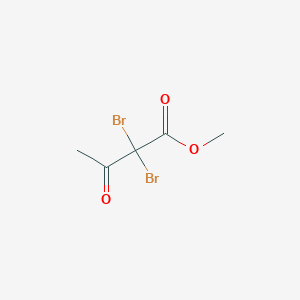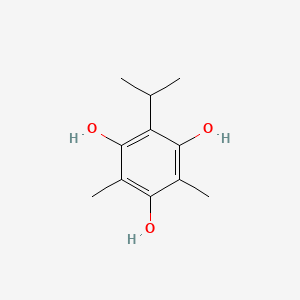
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol is an organic compound with a benzene ring substituted with three hydroxyl groups and three alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol typically involves the alkylation of benzene derivatives followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated benzene is then subjected to hydroxylation using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and catalysts to minimize impurities and maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The alkyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives, amines, or thiols.
Applications De Recherche Scientifique
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phloroglucinol (1,3,5-Trihydroxybenzene): Similar structure but lacks the alkyl groups.
Pyrogallol (1,2,3-Trihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Hydroxyquinol (1,2,4-Trihydroxybenzene): Isomer with hydroxyl groups in different positions.
Uniqueness: 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol is unique due to the presence of both alkyl and hydroxyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
100306-41-0 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2,4-dimethyl-6-propan-2-ylbenzene-1,3,5-triol |
InChI |
InChI=1S/C11H16O3/c1-5(2)8-10(13)6(3)9(12)7(4)11(8)14/h5,12-14H,1-4H3 |
Clé InChI |
RBGYXYGIXPOGEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C(C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


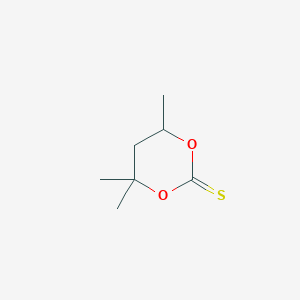

![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
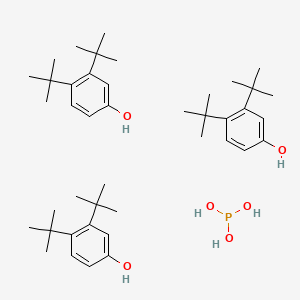
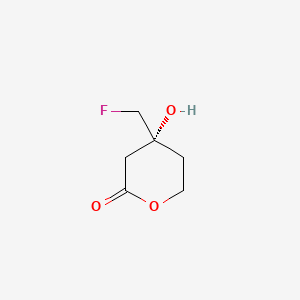
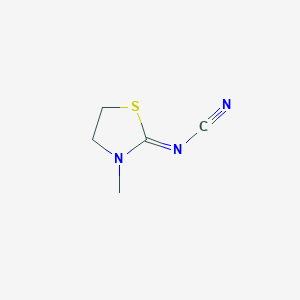
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
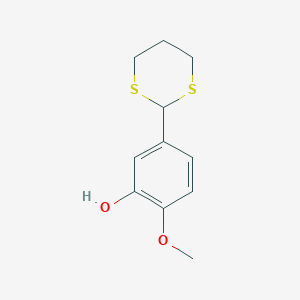
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
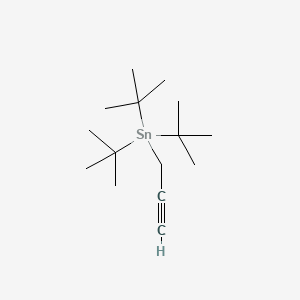
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
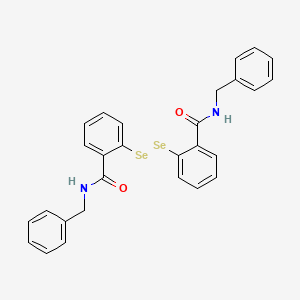
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
